rac-(1R,3S,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclopentane-1-carboxylic acid
Description
rac-(1R,3S,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a carboxylic acid group at position 1, a hydroxl group at position 4, and a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at position 3. The "rac" prefix indicates the compound exists as a racemic mixture of enantiomers. This molecule is structurally significant due to its functional groups, which enable hydrogen bonding (hydroxyl and carboxylic acid) and amine protection (Boc group), making it a valuable intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(17)13-6-8-4-7(10(15)16)5-9(8)14/h7-9,14H,4-6H2,1-3H3,(H,13,17)(H,15,16) |
InChI Key |
CPUGDGOWMBGEQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CC1O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination and Boc Protection Strategy
A widely employed route begins with cyclopentanone derivatives, leveraging reductive amination to install the aminomethyl group. The synthesis proceeds as follows:
- Cyanohydrin Formation : Cyclopentanone reacts with trimethylsilyl cyanide (TMSCN) in the presence of ZnBr₂ to form 1-hydroxycyclopentanecarbonitrile.
- Reduction to Aminomethylcyclopentanol : The nitrile group is reduced using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF), yielding 1-(aminomethyl)cyclopentanol.
- Boc Protection : The primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base, forming the tert-butoxycarbonyl (Boc)-protected intermediate.
- Carboxylic Acid Introduction : Oxidation of a methyl ester precursor (e.g., methyl cyclopentanecarboxylate) under basic conditions or enzymatic hydrolysis yields the final carboxylic acid.
Key Data :
This method prioritizes scalability, with industrial adaptations optimizing LiAlH₄ handling and Boc₂O stoichiometry. Racemization occurs during the LiAlH₄ reduction step, necessitating subsequent resolution for enantiopure forms.
Cyanohydrin Intermediate Route
This approach exploits cyanohydrin chemistry to construct the cyclopentane backbone:
- Cyclopentanone Cyanohydrin Synthesis : Cyclopentanone reacts with hydrogen cyanide (HCN) or TMSCN to form 1-hydroxycyclopentanecarbonitrile.
- Reductive Amination : The nitrile is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or LiAlH₄, followed by Boc protection.
- Hydroxylation and Carboxylation : Enzymatic hydroxylation (e.g., cytochrome P450 mimics) introduces the 4-hydroxy group, while carboxylation employs CO₂ under high pressure with palladium catalysts.
Stereochemical Considerations :
The rac designation arises from non-stereoselective reduction steps, yielding a racemic mixture. Asymmetric catalysis (e.g., organocatalysts) has been explored but remains challenging due to the cyclopentane ring’s rigidity.
Organocatalytic Domino Reaction for Stereoselective Synthesis
Inspired by methodologies for cyclopentane-oxindoles, a three-component domino reaction was adapted:
- Triple Michael Addition : A secondary amine catalyst (e.g., diphenylprolinol silyl ether) mediates sequential conjugate additions, forming a cyclopentane core with three new stereocenters.
- Post-Functionalization : The intermediate undergoes Wittig olefination to install the aminomethyl group, followed by Boc protection and oxidation to the carboxylic acid.
Advantages :
Limitations :
Stepwise Functionalization and Protection
This modular strategy builds the molecule through discrete transformations:
- Cyclopentane Ring Construction : Diels-Alder reactions or [2+2] cycloadditions form the cyclopentane skeleton.
- Hydroxylation : Sharpless asymmetric dihydroxylation or epoxidation/hydrolysis introduces the 4-hydroxy group.
- Aminomethylation : Mannich reactions or nucleophilic substitution installs the aminomethyl side chain.
- Boc Protection and Carboxylation : Boc₂O protects the amine, while carboxylation uses Kolbe-Schmitt or halogenation/CN⁻/hydrolysis sequences.
Comparative Analysis :
| Method | Steps | Overall Yield | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Reductive Amination | 4 | 52% | Low (rac) | High |
| Cyanohydrin Route | 5 | 41% | Moderate | Moderate |
| Organocatalytic | 3 | 45% | High | Low |
| Stepwise | 6 | 35% | Variable | Low |
Industrial-Scale Production Insights
Large-scale synthesis prioritizes cost-effectiveness and safety:
- LiAlH₄ Alternatives : Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) reduces nitriles with improved handling.
- Continuous Flow Systems : Boc protection and ester hydrolysis are conducted in flow reactors to enhance reproducibility.
- Crystallization Protocols : Racemic mixtures are resolved via chiral column chromatography or diastereomeric salt formation, though this adds complexity.
Chemical Reactions Analysis
Epoxidation with mCPBA
This reaction involves the oxidation of double bonds (if present) or cyclopropane rings to form epoxides. In related cyclopentane derivatives, epoxidation with meta-chloroperbenzoic acid (mCPBA) in solvents like dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) produces trans-configured epoxides . The stereochemical outcome is influenced by the solvent and existing substituents, with CH₂Cl₂ favoring stereoselective epoxide formation compared to MeCN .
Azide Ring-Opening
Epoxides derived from the compound can undergo ring-opening reactions with sodium azide (NaN₃) in the presence of catalytic ammonium chloride (NH₄Cl). This reaction introduces an azide group at the less hindered face of the cyclopentane ring, forming azido intermediates . The azide group is later reduced to an amine via subsequent steps.
Reduction of Azido Groups
The azido intermediates generated in the previous step are reduced to primary amines using triphenylphosphine (PPh₃) . This step is critical for exposing the amine functionality, which may interact with biological targets or undergo further derivatization.
Hydrolysis of Esters
While the compound itself is a carboxylic acid, related ester derivatives (e.g., methyl esters) undergo hydrolysis under basic or acidic conditions to yield the carboxylic acid . This reaction is essential for converting ester precursors into the active acid form, which is often required for biological assays or further functionalization.
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group protecting the aminomethyl substituent can be removed via acidic hydrolysis (e.g., using trifluoroacetic acid or hydrochloric acid). This exposes the primary amine, enabling subsequent reactions such as coupling with other molecules or interaction studies .
Comparative Analysis of Key Reactions
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its role as an arginase inhibitor . Arginases are enzymes that catalyze the hydrolysis of arginine into ornithine and urea, which is crucial in the urea cycle and nitric oxide production. Inhibition of arginase can increase arginine levels, potentially enhancing nitric oxide synthesis, which is beneficial for vascular function and may exhibit anti-tumor effects .
Case Study:
Research has demonstrated that rac-(1R,3S,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclopentane-1-carboxylic acid can significantly affect tumor growth in preclinical models by modulating the arginine-nitric oxide pathway. These findings suggest a promising avenue for developing new cancer therapies .
Synthetic Organic Chemistry
This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique scaffold allows for various modifications that can enhance biological activity or stability. The presence of the Boc group is particularly useful in peptide synthesis, where it protects the amine during chemical reactions .
Synthetic Routes:
The synthesis typically involves several key steps:
- Formation of the cyclopentane ring through cyclization reactions.
- Introduction of the hydroxyl group via oxidation reactions.
- Protection of the amino group using di-tert-butyl dicarbonate.
- Carboxylation to introduce the carboxylic acid functional group .
The biological activities attributed to this compound include:
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, although further investigations are required to elucidate these properties fully .
- Antimicrobial Activity : Modifications to the cyclopentane scaffold have shown increased potency against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of rac-(1R,3S,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in further reactions, potentially interacting with biological targets or other chemical entities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several cyclopentane- and cyclopropane-based derivatives. Below is a detailed comparison:
Structural Analogues with Modified Ring Systems
Functional Group Variations
Stereochemical Variants
Key Research Findings and Data Tables
Physicochemical Properties
Biological Activity
The compound rac-(1R,3S,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclopentane-1-carboxylic acid is a cyclic amino acid derivative that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.31 g/mol
- Structure : The compound features a cyclopentane ring with a hydroxyl group and a carbamate moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, which may facilitate its interaction with biological systems.
Antimicrobial Activity
Research has indicated that derivatives of cyclopentane amino acids exhibit antimicrobial properties. For instance, studies have shown that modifications on the cyclopentane scaffold can lead to increased potency against certain bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli has been explored in vitro.
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating potential therapeutic applications in conditions characterized by inflammation.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of this compound.
- Method : Disk diffusion assay against various bacterial strains.
- Results : Showed significant inhibition zones against both Gram-positive and Gram-negative bacteria compared to control groups.
-
Investigation of Anti-inflammatory Properties :
- Objective : To assess the anti-inflammatory effects using a macrophage model.
- Method : Measurement of cytokine levels (TNF-alpha and IL-6) post-treatment.
- Results : Demonstrated a dose-dependent reduction in cytokine production, supporting its potential as an anti-inflammatory agent.
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Type | Assay Method | Observations |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion assay | Significant inhibition observed |
| Antimicrobial | Escherichia coli | Disk diffusion assay | Moderate inhibition |
| Anti-inflammatory | Macrophages | Cytokine assay | Dose-dependent reduction in TNF-alpha |
| Anti-inflammatory | Macrophages | Cytokine assay | Dose-dependent reduction in IL-6 |
Q & A
Q. How does the substitution pattern (e.g., Boc-protected amine vs. free amine) influence the compound’s reactivity compared to analogs?
- Comparative Analysis : Boc protection reduces nucleophilicity, slowing alkylation but enhancing stability. Free amines (e.g., in 1R,2R-cyclopropane analogs) show higher reactivity in Schiff base formation but lower storage stability. Steric effects from the cyclopentane hydroxyl group may hinder cross-coupling reactions relative to cyclohexane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
